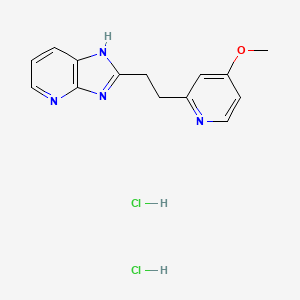
CDK9抑制剂II
描述
CAN508 is a small molecule compound known for its role as a cyclin-dependent kinase 9 (CDK9) inhibitor. CDK9 is a kinase involved in the regulation of transcription elongation, making CAN508 a significant compound in the study of transcriptional regulation and its implications in various diseases .
科学研究应用
CAN508 在科学研究中有几个应用,特别是在肿瘤学、病毒学和心脏病学领域。 它抑制各种癌细胞系的生长并通过包括抑制 RNA 聚合酶 II C 末端结构域磷酸化和 mRNA 合成在内的机制诱导凋亡 。 此外,CAN508 已被证明通过 CDK9 依赖性机制抑制血管生成 。 它的选择性和效力使其成为研究转录调控及其在疾病中的意义的宝贵工具 .
未来方向
While specific future directions for “4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol” were not found, a related compound, “3-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenoxy}propane-1,2-diol”, has been designed to be a black quencher of pyrene fluorescence, serving as a membrane-bound probe . This suggests potential applications in the study of protein/membrane interactions and the lateral organization of membranes .
作用机制
生化分析
Biochemical Properties
Cdk9 Inhibitor II functions by inhibiting the activity of CDK9, a serine/threonine kinase that forms a complex with cyclin T to constitute the positive transcription elongation factor b (P-TEFb). This complex is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, which is necessary for the transition from transcription initiation to elongation. By inhibiting CDK9, Cdk9 Inhibitor II disrupts this phosphorylation process, leading to the suppression of transcriptional elongation and the downregulation of short-lived anti-apoptotic proteins such as MCL-1 and MYC .
Cellular Effects
Cdk9 Inhibitor II has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, the inhibition of CDK9 leads to the downregulation of key oncogenes and anti-apoptotic proteins, resulting in the induction of apoptosis and the inhibition of cell proliferation . Additionally, Cdk9 Inhibitor II affects cell signaling pathways, including the PI3K and senescence pathways, and induces epigenetic reprogramming, which can contribute to overcoming drug resistance in certain cancers .
Molecular Mechanism
The molecular mechanism of Cdk9 Inhibitor II involves the binding of the compound to the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of RNA polymerase II and other substrates. This inhibition leads to the accumulation of promoter-proximally paused RNA polymerase II, effectively halting transcriptional elongation . The suppression of transcriptional elongation results in the downregulation of short-lived proteins that are critical for cell survival and proliferation, such as MYC and MCL-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cdk9 Inhibitor II have been observed to change over time. Short-term inhibition of CDK9 leads to rapid induction of apoptosis and cell death in cancer cells . Prolonged inhibition can result in dose-dependent toxicities, which are largely reversible upon the restoration of CDK9 activity or drug withdrawal . The stability and degradation of Cdk9 Inhibitor II in vitro and in vivo are important factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Cdk9 Inhibitor II vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, Cdk9 Inhibitor II can lead to adverse effects, including weight loss and hematological toxicity . The therapeutic window of Cdk9 Inhibitor II is therefore critical for achieving optimal anti-tumor efficacy while minimizing toxic side effects .
Metabolic Pathways
Cdk9 Inhibitor II is involved in several metabolic pathways, primarily through its interaction with CDK9 and the subsequent downregulation of transcriptional targets. The inhibition of CDK9 by Cdk9 Inhibitor II leads to the suppression of RNA polymerase II-mediated transcription, affecting the expression of genes involved in cell survival, proliferation, and metabolism . This includes the downregulation of MYC, MCL-1, and other key metabolic regulators .
Transport and Distribution
The transport and distribution of Cdk9 Inhibitor II within cells and tissues are influenced by its interactions with various transporters and binding proteins. The compound is distributed throughout the cell, with significant accumulation in the nucleus where CDK9 is localized . The pharmacokinetic properties of Cdk9 Inhibitor II, including its absorption, distribution, metabolism, and excretion (ADMET), play a crucial role in its overall efficacy and safety .
Subcellular Localization
Cdk9 Inhibitor II primarily localizes to the nucleus, where it exerts its inhibitory effects on CDK9 and RNA polymerase II . The compound’s subcellular localization is facilitated by its ability to cross the nuclear membrane and interact with nuclear proteins. This localization is essential for the effective inhibition of transcriptional elongation and the subsequent downregulation of target genes .
准备方法
CAN508 的合成涉及多个步骤。最初,该化合物用二叔丁基碳酸酯保护以获得氨基苯甲酰化的吡唑。 然后使用 XPhos Pd G2 预催化剂通过 Suzuki-Miyaura 偶联进一步芳基化溴衍生物 。这种偶联反应通常比间位取代的苯甲酰吡唑提供更高的对位取代的苯甲酰吡唑产率。 Boc 基团用作苯甲酰化步骤的导向官能团,并在 Suzuki-Miyaura 偶联条件下水解,无需额外的脱保护步骤 .
化学反应分析
相似化合物的比较
属性
IUPAC Name |
4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c10-8-7(9(11)15-14-8)13-12-5-1-3-6(16)4-2-5/h1-4,16H,(H5,10,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZRKFOEZQBUEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NN=C2N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901895 | |
| Record name | NoName_1070 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140651-18-9 | |
| Record name | CAN-508 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140651189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CAN-508 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07731 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CAN-508 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG0O47K626 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


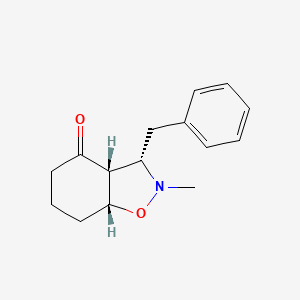
![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)
![8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606421.png)

![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)
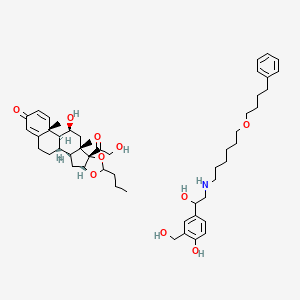
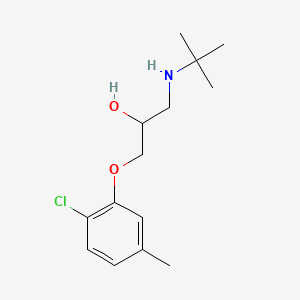
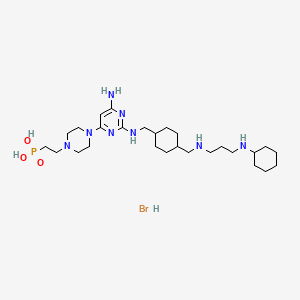

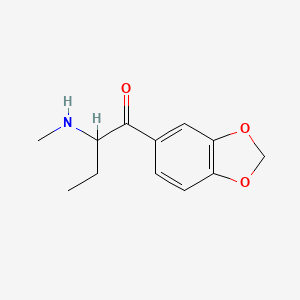
![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)
